![molecular formula C15H15N5O5S2 B2517849 methyl 5-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1171886-89-7](/img/structure/B2517849.png)
methyl 5-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
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Description
The compound of interest, methyl 5-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as pyrazole, thiadiazole, and furan rings. These structural motifs are common in compounds with potential pharmacological applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in several studies. For instance, derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole were synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Similarly, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides involved acetylation and subsequent cyclization reactions . Arylation of furan-2-carboxylic acid derivatives followed by reactions with various nucleophiles has also been reported to yield thiadiazole and oxadiazole derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR, NMR, HRMS, and X-ray diffraction analysis . These techniques provide detailed information about the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of similar furan and thiadiazole derivatives has been explored. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases led to various transformations, including the opening of the thiadiazole ring and the formation of thioamides . Intramolecular cyclization reactions have also been reported for aminomethyl-substituted furan-thiadiazole esters . These studies provide insights into the types of chemical reactions that the compound of interest may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their functional groups and molecular structure. The optical properties of related compounds, such as UV-vis absorption and fluorescence, have been investigated and found to be dependent on the substituents present on the heterocyclic rings . The solubility, melting point, and stability of the compound can be inferred from similar studies on related molecules.
Scientific Research Applications
Synthesis and Potential Bioactivity
Synthesis of Bioactive Compounds from Visnaginone
This research explores the chemical reactions leading to potentially bioactive compounds derived from visnaginone, including the synthesis of pyrazoline and N-acetylpyrazoline derivatives, highlighting the chemical versatility and potential therapeutic applications of these compounds (O. M. Abdel Hafez, K. Ahmed, & E. Haggag, 2001).
Development of Thiadiazoles and Arylazothiazoles
This study synthesizes 1,3,4-thiadiazolines and 5-arylazothiazoles, indicating the potential for creating new chemical entities with varied biological activities, contributing to the diversity of applications in scientific research (A. Abdelhamid, Zeineb H. Ismail, & A. Abdel-Aziem, 2008).
Analgesic Activity of Pyrazole Derivatives
This research presents the synthesis and analysis of the analgesic properties of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates, underscoring the therapeutic potential of such compounds in pain management (S. Igidov et al., 2022).
Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate
This study explores the chemical reactions of a specific furan-2-carboxylate derivative, contributing to the understanding of its reactivity and potential applications in developing new chemical entities (Yu. O. Remizov, L. M. Pevzner, & M. Petrov, 2019).
Biological and Chemical Transformations
Novel Antiprotozoal Agents
The development of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showcases the exploration of new compounds with significant antiprotozoal activities, indicating the compound's potential in treating protozoal infections (M. Ismail et al., 2004).
Intramolecular Cyclization of Furan-2-carboxylate Derivative
This research highlights the intramolecular cyclization of a furan-2-carboxylate derivative, demonstrating complex chemical transformations that could lead to new molecules with potential scientific applications (Yu. O. Remizov, L. M. Pevzner, & M. Petrov, 2019).
properties
IUPAC Name |
methyl 5-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5S2/c1-20-6-9(12(19-20)23-2)11(21)16-14-17-18-15(27-14)26-7-8-4-5-10(25-8)13(22)24-3/h4-6H,7H2,1-3H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJXHKWQSYWCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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